Methyl 6-methoxy-1H-indole-3-carboxylate
Overview
Description
“Methyl 6-methoxy-1H-indole-3-carboxylate” is a reagent used in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II . It is the methyl ester of indole-3-carboxylic acid and plays a role as a metabolite .
Synthesis Analysis
The synthesis of indole derivatives involves the use of a solvent, which is removed in vacuo. The indole derivatives are then isolated by flash chromatography or semi-preparative HPLC using an isocratic mobile phase of H2O (0.1% TFA) and solvent B (0.1% TFA) (95:5, v/v), Luna column (10 μm, C18), and a flow rate of 3 mL/min .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H11NO3 . Its InChI code is 1S/C11H11NO3/c1-14-7-3-4-8-9 (11 (13)15-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the formation of an intermediate when heated in a solution of ethanolic HCl. This results in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 205.21 . It is stored in a dry, room temperature environment . , and it is a solid at room temperature .Scientific Research Applications
Antioxidant and Cytotoxic Properties: 6-Methoxytetrahydro-β-carboline derivatives exhibit moderate antioxidant properties, and some show mild cytotoxicity at effective antioxidative concentrations (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Spectroscopic Profiling and Computational Studies: Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been analyzed for its electronic nature and molecular reactivity. Its non-linear optical properties were also studied (Almutairi et al., 2017).
Maillard Reaction Optimization: New 6-methoxy-tetrahydro-β-carboline derivatives have been synthesized via the Maillard reaction, with conditions optimized using mass spectrometry (Goh, Mordi, & Mansor, 2015).
Interactions with Metal Ions: Studies have shown that compounds like 6-methoxy-alpha-methylnaphthalene-2-acetic acid form complexes with metal ions such as Zn(II), Cd(II), and Pt(II), which have higher antibacterial and growth inhibitory activity than the parent ligands (Dendrinou-Samara et al., 1998).
Antiproliferative Activity: Some indole-2-carboxylate derivatives exhibit significant antiproliferative activity against cancer cells, with compounds like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate showing potent in vitro activity (Ji et al., 2014).
Encapsulation and Delivery in Nanoliposomes: Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, a potential antitumoral compound, has been encapsulated in nanoliposomes for effective delivery, showing promising results in tumor cell line inhibition (Abreu et al., 2011).
Mechanism of Action
Target of Action
Methyl 6-methoxy-1H-indole-3-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may affect pathways involved in viral replication .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given its potential antiviral activity, it may inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The biological potential of indole derivatives is vast and they have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including Methyl 6-methoxy-1H-indole-3-carboxylate, are known to interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYVSINLJPRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564033 | |
Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131424-27-6 | |
Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131424-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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